molecular formula C₁₇H₁₇F₂N₅O₃S B560084 Verubecestat CAS No. 1286770-55-5

Verubecestat

Cat. No. B560084
M. Wt: 409.41
InChI Key: YHYKUSGACIYRML-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verubecestat, also known as MK-8931, was an experimental drug for the treatment of Alzheimer’s disease . It is an inhibitor of beta-secretase 1 (BACE1), which, after initial promise, proved disappointing .


Molecular Structure Analysis

Verubecestat belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group . The molecular formula of Verubecestat is C17H17F2N5O3S .


Chemical Reactions Analysis

Verubecestat is an inhibitor of β-secretase being evaluated for the treatment of Alzheimer’s disease . The first-generation route relies on an amide coupling with a functionalized aniline .


Physical And Chemical Properties Analysis

Verubecestat has a molecular weight of 409.41 . It is a small molecule and its molecular formula is C17H17F2N5O3S .

Safety And Hazards

Verubecestat was associated with increased risk for several types of adverse events . Falls and injuries were notable for progressive increases over time . While the mechanisms underlying the increased adverse events are unclear, they may be due to BACE inhibition and should be considered in future clinical development programs of BACE1 inhibitors .

properties

IUPAC Name

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYKUSGACIYRML-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020622
Record name Verubecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The amyloid hypothesis asserts that the formation of amyloid peptides that lead to amyloid plaque deposits in the brain is a primary contributor to the underlying cause of Alzheimer's disease. BACE is believed to be a key enzyme in the production of amyloid β peptide. Evidence suggests that inhibiting BACE decreases the production of amyloid β peptide and may therefore reduce amyloid plaque formation and modify disease progression.
Record name Verubecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Verubecestat

CAS RN

1286770-55-5
Record name N-[3-[(5R)-3-Amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286770-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verubecestat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1286770555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Verubecestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Verubecestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-[(5R)-3-amino-5,6-dihydro-2,5-dimethyl-1,1-dioxido-2H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoro-2-pyridine carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERUBECESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1I0P6WT7T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,210
Citations
MF Egan, J Kost, PN Tariot, PS Aisen… - … England Journal of …, 2018 - Mass Medical Soc
… verubecestat at a dose of 12 mg per day (the 12-mg group), 652 to receive verubecestat at a … -color change, were more common in the verubecestat groups than in the placebo group. …
Number of citations: 597 www.nejm.org
MF Egan, J Kost, T Voss, Y Mukai… - … England Journal of …, 2019 - Mass Medical Soc
… verubecestat at a dose of 12 mg per day (the 12-mg group), 484 to receive verubecestat at a … Adverse events were more common in the verubecestat groups than in the placebo group. …
Number of citations: 471 www.nejm.org
ME Kennedy, AW Stamford, X Chen, K Cox… - Science translational …, 2016 - science.org
… We show that verubecestat (MK-8931) is a potent, selective, structurally unique BACE1 … Chronic treatment of rats and monkeys with verubecestat achieved exposures >40-fold higher …
Number of citations: 430 www.science.org
SA Doggrell - Expert Opinion on Pharmacotherapy, 2019 - Taylor & Francis
… enzyme (BACE1) and the BACE1 inhibitor verubecestat was developed to lower the brain levels of Aβ. However, in the EPOCH trial of verubecestat in mild-to-moderate Alzheimer’s …
Number of citations: 13 www.tandfonline.com
JD Scott, SW Li, APJ Brunskill, X Chen, K Cox… - 2016 - ACS Publications
Verubecestat 3 (MK-8931), a diaryl amide-substituted 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative, is a high-affinity β-site amyloid precursor protein cleaving enzyme 1 (BACE1) …
Number of citations: 147 pubs.acs.org
MF Egan, Y Mukai, T Voss, J Kost… - … research & therapy, 2019 - alzres.biomedcentral.com
Verubecestat, a BACE1 inhibitor that reduces Aβ levels in … 78-week trial evaluating verubecestat 12 mg and 40 mg in … assigned to verubecestat 12 mg, 652 to verubecestat 40 mg, …
Number of citations: 58 alzres.biomedcentral.com
N Hawkes - 2017 - bmj.com
The drug giant Merck has pulled the plug on a trial of an Alzheimer’s drug, verubecestat, after early data showed “virtually no chance” that it would work. But a second trial of the same …
Number of citations: 75 www.bmj.com
K Chris Min, MF Dockendorf, J Palcza… - Clinical …, 2019 - Wiley Online Library
… development of verubecestat, the present study evaluated the safety, tolerability, and PK and pharmacodynamic (PD) profiles of single and multiple oral doses of verubecestat in healthy …
Number of citations: 18 ascpt.onlinelibrary.wiley.com
DA Thaisrivongs, SP Miller, C Molinaro, Q Chen… - Organic …, 2016 - ACS Publications
Verubecestat is an inhibitor of β-secretase being evaluated for the treatment of Alzheimer’s disease. The first-generation route relies on an amide coupling with a functionalized aniline, …
Number of citations: 41 pubs.acs.org
M Forman, J Palcza, J Tseng, JA Stone… - Clinical and …, 2019 - Wiley Online Library
… of verubecestat in healthy elderly subjects and explore the impact of sex on verubecestat PK… Data obtained from this study helped guide the design of subsequent verubecestat studies …
Number of citations: 14 ascpt.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.